8-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that likely belongs to the class of compounds known as quinolines . Quinolines are a group of organic compounds with a bicyclic structure, containing a benzene ring fused to a pyridine at two adjacent carbon atoms . They are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of ongoing research . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are often used . More recent methods involve transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine . The specific structure of your compound would likely depend on the positions and orientations of the fluoro, nitrophenyl, and cyclopenta groups within the quinoline structure.Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, oxidations, and complexation reactions . The specific reactions that your compound can undergo would likely depend on the reactivity of the fluoro, nitrophenyl, and cyclopenta groups.Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. Quinolines generally have good stability and are often crystalline solids at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-12-6-9-17-16(10-12)14-2-1-3-15(14)18(20-17)11-4-7-13(8-5-11)21(22)23/h1-2,4-10,14-15,18,20H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAGURHNAIESFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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